Medetomidine Impurity 5
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Overview
Description
Preparation Methods
The synthesis of Medetomidine Impurity 5 involves several steps, starting from the appropriate precursors. One common synthetic route includes the Wittig olefination of phenylimidazolylketones, followed by hydrogenation processes . The reaction conditions are typically mild, and the process yields a relatively good amount of the desired product. Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Medetomidine Impurity 5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as manganese dioxide.
Reduction: Hydrogenation is a common reduction method used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include acetonitrile, methanol, and sodium dihydrogen phosphate buffer . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medetomidine Impurity 5 has several scientific research applications:
Biology: The compound is used in studies related to the metabolic pathways and pharmacokinetics of Medetomidine.
Mechanism of Action
Medetomidine Impurity 5, like Medetomidine, acts as an alpha-2 adrenergic receptor agonist. It inhibits the catecholamine-induced activation of adenylate cyclase through G proteins, leading to sedative and analgesic effects . The primary molecular targets are the alpha-2A, alpha-2B, and alpha-2C adrenergic receptors .
Comparison with Similar Compounds
Medetomidine Impurity 5 is similar to other alpha-2 adrenergic agonists, such as:
Dexmedetomidine: A more selective and potent alpha-2 adrenergic agonist used in human medicine.
Xylazine: Another veterinary sedative with similar pharmacological properties but lower potency.
The uniqueness of this compound lies in its specific use as a reference standard for analytical and quality control purposes in the production of Medetomidine .
Properties
CAS No. |
138867-04-6 |
---|---|
Molecular Formula |
C20H31N3O3SSi |
Molecular Weight |
421.64 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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